molecular formula C16H27NO B3852872 4-(2-adamantylamino)cyclohexanol

4-(2-adamantylamino)cyclohexanol

Cat. No. B3852872
M. Wt: 249.39 g/mol
InChI Key: TZLDKNBYQVHQQN-UHFFFAOYSA-N
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Description

“4-(2-adamantylamino)cyclohexanol” is a compound that contains an adamantyl group, an amino group, and a cyclohexanol group . Cyclohexanol is a cyclic hydrocarbon with a hydroxyl group, making it a secondary alcohol . The adamantyl group is derived from adamantane, a type of diamondoid and one of the most stable organic compounds .


Synthesis Analysis

While specific synthesis methods for “4-(2-adamantylamino)cyclohexanol” are not available, cyclohexanol can be produced through various processes such as the oxidation of cyclohexane . The adamantyl group could potentially be introduced through reactions involving adamantane .


Molecular Structure Analysis

The molecular structure of “4-(2-adamantylamino)cyclohexanol” would likely involve a cyclohexane ring with a hydroxyl group (from cyclohexanol), an adamantyl group, and an amino group attached .


Chemical Reactions Analysis

Cyclohexanol can undergo various reactions, including oxidation to produce cyclohexanone . The presence of the adamantyl group may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

Cyclohexanol, a component of “4-(2-adamantylamino)cyclohexanol”, is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl group, making it capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific context in which “4-(2-adamantylamino)cyclohexanol” is being used. For instance, cyclohexanol can undergo dehydration to form cyclohexene in the presence of a catalyst like phosphoric acid .

Safety and Hazards

Cyclohexanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It’s classified under flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Research into the synthesis and applications of cyclohexanol and its derivatives continues to be an active area of study. For instance, there has been progress in processes and catalysts for the dehydrogenation of cyclohexanol to cyclohexanone, a crucial industrial process in the production of caprolactam and adipic acid .

properties

IUPAC Name

4-(2-adamantylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c18-15-3-1-14(2-4-15)17-16-12-6-10-5-11(8-12)9-13(16)7-10/h10-18H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLDKNBYQVHQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2C3CC4CC(C3)CC2C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5453979

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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